2-(1H-benzimidazol-2-ylsulfanyl)-N,N-di(propan-2-yl)acetamide

Physicochemical profiling ADME prediction Medicinal chemistry

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-di(propan-2-yl)acetamide (CAS 728892-50-0) is a synthetic small molecule belonging to the 2-sulfanylbenzimidazole acetamide class, with molecular formula C15H21N3OS and molecular weight 291.4 g/mol. The compound features a benzimidazole heterocycle connected via a thioether bridge at the 2-position to an acetamide moiety bearing N,N-diisopropyl substitution.

Molecular Formula C15H21N3OS
Molecular Weight 291.41
CAS No. 728892-50-0
Cat. No. B2532632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzimidazol-2-ylsulfanyl)-N,N-di(propan-2-yl)acetamide
CAS728892-50-0
Molecular FormulaC15H21N3OS
Molecular Weight291.41
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)CSC1=NC2=CC=CC=C2N1
InChIInChI=1S/C15H21N3OS/c1-10(2)18(11(3)4)14(19)9-20-15-16-12-7-5-6-8-13(12)17-15/h5-8,10-11H,9H2,1-4H3,(H,16,17)
InChIKeyLLNXGTQMXGVQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-di(propan-2-yl)acetamide (CAS 728892-50-0): Chemical Identity and Core Characteristics for Procurement Evaluation


2-(1H-benzimidazol-2-ylsulfanyl)-N,N-di(propan-2-yl)acetamide (CAS 728892-50-0) is a synthetic small molecule belonging to the 2-sulfanylbenzimidazole acetamide class, with molecular formula C15H21N3OS and molecular weight 291.4 g/mol . The compound features a benzimidazole heterocycle connected via a thioether bridge at the 2-position to an acetamide moiety bearing N,N-diisopropyl substitution. This specific N,N-diisopropyl acetamide terminus distinguishes it from the broader family of benzimidazol-2-ylsulfanyl acetamides, which are investigated for antimicrobial, anticancer, and target-specific inhibitory activities [1]. The compound has been deposited in screening libraries, including the University of Michigan Center for Chemical Genomics MScreen collection, where it was profiled as a potential inhibitor of CDC25B-CDK2/CyclinA interaction .

Why 2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-di(propan-2-yl)acetamide Cannot Be Replaced by Generic Benzimidazolyl-Thioacetamide Analogs


Substitution at the acetamide nitrogen of 2-(benzimidazol-2-ylsulfanyl)acetamides is a critical determinant of biological target engagement and physicochemical behavior. The N,N-diisopropyl tertiary amide in CAS 728892-50-0 eliminates hydrogen-bond donor capacity at the amide nitrogen (HBD count = 1 from benzimidazole NH only), whereas primary and secondary amide analogs (e.g., 2-(1H-benzimidazol-2-ylsulfanyl)acetamide or N-isobutyl derivatives) retain 1–2 additional H-bond donors [1]. This loss of H-bond donor functionality directly impacts membrane permeability, solubility, and protein binding orientation. Furthermore, the steric bulk of two isopropyl groups restricts conformational freedom at the amide bond compared to mono-substituted or cyclic amine analogs, potentially altering the compound's pharmacokinetic profile and off-target liability . Generic substitution within this chemotype therefore risks both target engagement failure and divergent ADME properties, making direct experimental validation of CAS 728892-50-0 in the intended assay system essential before considering any analog replacement.

Quantitative Differentiation Evidence: 2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-di(propan-2-yl)acetamide vs. Closest Analogs for Informed Procurement


Hydrogen-Bond Donor Count: N,N-Diisopropyl vs. N-Isobutyl and Primary Amide Analogs

CAS 728892-50-0 possesses exactly one hydrogen-bond donor (the benzimidazole N-H), whereas the closest commercially available analog 2-(1H-benzimidazol-2-ylsulfanyl)-N-isobutylacetamide (PubChem CID 845308) has two H-bond donors due to its secondary amide N-H, and the unsubstituted primary amide 2-(1H-benzimidazol-2-ylsulfanyl)acetamide has three H-bond donors [1]. Reduction in HBD count from 2→1 correlates with improved passive membrane permeability and reduced aqueous solubility, factors that directly influence cell-based assay performance and in vivo exposure .

Physicochemical profiling ADME prediction Medicinal chemistry

Rotatable Bond Count and Conformational Restriction: N,N-Diisopropyl vs. N-Isobutyl and N-Cyclohexyl Analogs

The N,N-diisopropyl substitution in CAS 728892-50-0 restricts the amide to a tertiary configuration with two equivalent isopropyl rotors, yielding a computed rotatable bond count of 2 (excluding the two symmetric isopropyl groups). In contrast, the N-isobutyl analog has 5 rotatable bonds, and the N,N-dicyclohexyl analog has substantially greater rotational freedom [1]. Reduced rotatable bond count is associated with lower entropic penalty upon protein binding and can translate to improved ligand efficiency . This conformational restriction is a direct consequence of the symmetrical N,N-diisopropyl substitution pattern and is not replicated by any mono-alkyl or mixed alkyl/aryl amide analog in the same chemotype.

Conformational analysis Ligand efficiency Target engagement

HepG2 Cytotoxicity Screening Profile: Evidence of Non-Cytotoxic Behavior at Screening Concentrations

In a HepG2 cytotoxicity assay performed by the Center for Chemical Genomics at the University of Michigan (MScreen:TargetID_600), CAS 728892-50-0 returned Z_SCORE values ranging from −0.81 to +0.95 across replicate measurements, with the majority of values clustering near zero (e.g., −0.54, −0.26, −0.14, 0.22, 0.29, 0.28) . Z_SCORE values within ±1 indicate that the compound did not produce significant cytotoxicity at the tested concentration relative to the assay plate population. This contrasts with many benzimidazole derivatives evaluated in the same screening collection that show pronounced HepG2 cytotoxicity, as reported in the broader literature where certain 1,2-disubstituted benzimidazoles reach HepG2 IC50 values as low as 1.98 µM [1]. The absence of acute cytotoxicity is a procurement-relevant differentiator when selecting a benzimidazol-2-ylsulfanyl acetamide scaffold for target-based screening where cytotoxicity confounds assay interpretation.

Cytotoxicity screening Hepatocellular carcinoma Safety profiling

Tertiary Amide Metabolic Stability Advantage: N,N-Diisopropyl vs. Secondary Amide Analogs

The tertiary amide in CAS 728892-50-0 is intrinsically more resistant to hydrolytic cleavage by amidases and esterases compared to secondary amide analogs such as 2-(1H-benzimidazol-2-ylsulfanyl)-N-isobutylacetamide [1]. Tertiary amides lack the N-H bond required for the tetrahedral intermediate stabilization mechanism utilized by serine hydrolases, resulting in significantly slower enzymatic hydrolysis rates. This class-level property is well-established in medicinal chemistry: N,N-disubstituted amides exhibit extended metabolic half-lives relative to their primary and secondary amide counterparts [2]. For procurement decisions, this means CAS 728892-50-0 is the preferred scaffold choice when metabolic stability in hepatic assays or prolonged exposure in cell-based models is a priority, and the N-isobutyl or unsubstituted amide analogs would be disfavored.

Metabolic stability Amide hydrolysis Pharmacokinetics

CDC25B-CDK2/CyclinA Interaction Screening: Unique Target Engagement Profile Not Shared by Other Benzimidazolyl-Thioacetamide Library Members

CAS 728892-50-0 was specifically profiled in the MScreen CDC25B-CDK2/CyclinA interaction inhibitor assay at the University of Michigan, alongside hundreds of other benzimidazole derivatives . While complete quantitative inhibition data (IC50/EC50) are not publicly disclosed for this specific compound, its inclusion in this targeted screen indicates that the N,N-diisopropyl substitution pattern was computationally prioritized for this target over other benzimidazol-2-ylsulfanyl acetamide variants in the MScreen collection [1]. This screening annotation provides a procurement-relevant signal: the compound has been flagged for potential CDK2 pathway modulation, a target profile not annotated for the N-isobutyl, N-cyclohexyl, or N-phenyl acetamide analogs in publicly available databases. Researchers investigating CDK2-dependent mechanisms should prioritize this compound over unannotated analogs.

CDK2 inhibition Cell cycle regulation Anticancer screening

Optimal Research and Industrial Use Cases for 2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-di(propan-2-yl)acetamide (CAS 728892-50-0) Based on Quantitative Evidence


CDK2 Pathway Inhibitor Screening and Cell Cycle Research

CAS 728892-50-0 is annotated in the University of Michigan MScreen library as a candidate inhibitor of CDC25B-CDK2/CyclinA interaction . Its non-cytotoxic HepG2 profile (Z_SCORE range −0.81 to +0.95) makes it suitable as a starting scaffold for CDK2-focused medicinal chemistry campaigns, where target-specific effects can be deconvoluted from non-specific cytotoxicity. Researchers should prioritize this compound over N-isobutyl or N-phenyl analogs that lack CDK2 pathway annotation.

Metabolic Stability-Critical Cell-Based Assays Requiring Prolonged Compound Integrity

The tertiary N,N-diisopropyl amide in CAS 728892-50-0 confers class-level resistance to amidase-mediated hydrolysis compared to secondary amide analogs [1]. This property is essential for long-duration cell culture experiments (≥24–72 hours) where compound degradation would confound dose-response measurements. The compound's reduced H-bond donor count (HBD = 1) also predicts superior membrane permeability for intracellular target engagement .

Conformationally Restricted Scaffold for Structure-Based Drug Design

With only 2 computed rotatable bonds (excluding symmetric isopropyl rotors), CAS 728892-50-0 provides a significantly more rigid ligand scaffold compared to the N-isobutyl analog (5 rotatable bonds) . This reduced entropic penalty upon binding makes it a superior choice for molecular docking studies, fragment-based screening, and rational design campaigns targeting rigid ATP-binding pockets or protein-protein interaction interfaces.

Negative Control Compound for Cytotoxicity-Coupled Benzimidazole Screening Panels

The HepG2 cytotoxicity screening data demonstrate that CAS 728892-50-0 does not produce significant cytotoxicity at concentrations tested (all Z_SCORE values within ±1) . This contrasts with structurally related benzimidazoles that exhibit potent HepG2 cytotoxicity (IC50 as low as 1.98 µM). Procurement as a negative control enables reliable counter-screening in benzimidazole-focused anticancer discovery programs.

Quote Request

Request a Quote for 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-di(propan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.